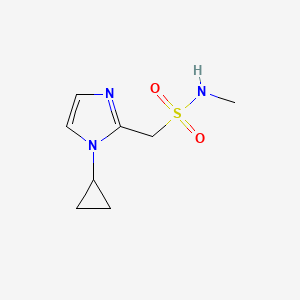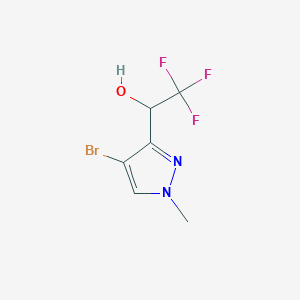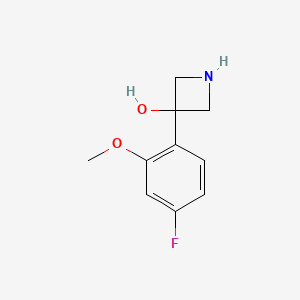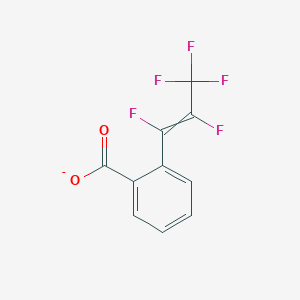![molecular formula C13H15NO3 B15051182 Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a base or acid catalyst . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities for research and commercial purposes .
Análisis De Reacciones Químicas
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other similar compounds, such as:
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the oxabicyclo structure but have different substituents and functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-13(14-8-4-7-11-12(14)17-11)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
Clave InChI |
RWVBFAFMJIVYRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)N(C1)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-amino-3-carboxypropyl]trimethylazanium](/img/structure/B15051106.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)
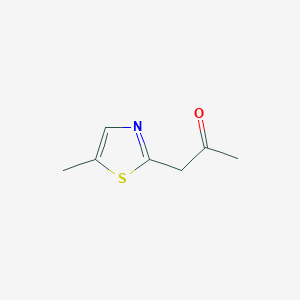
![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
